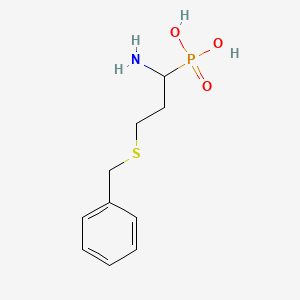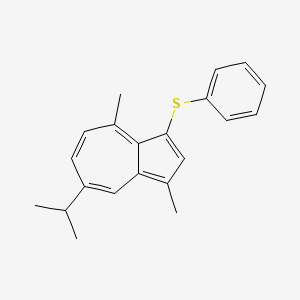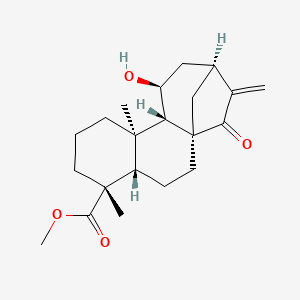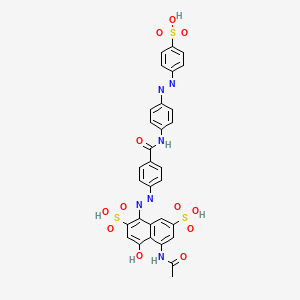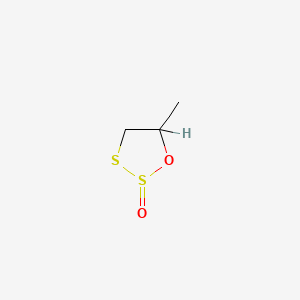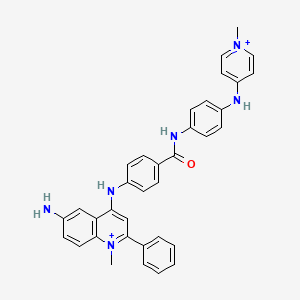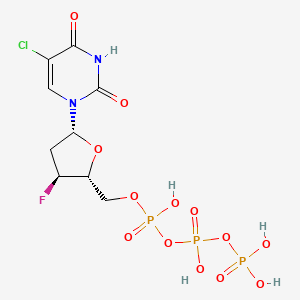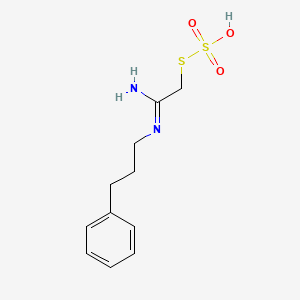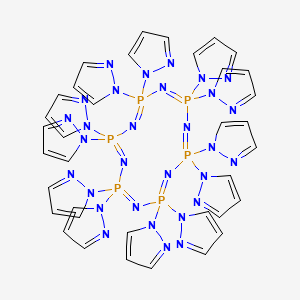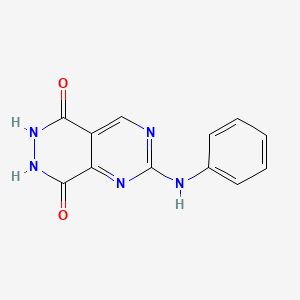
2,3,8,9-Tetramethoxybenzo(c)phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8,9-Tetramethoxybenzo©phenanthridine is a synthetic compound belonging to the benzo©phenanthridine family. This compound is known for its unique structural features and significant biological activities, including antitumoral, antimalarial, antifungal, antibacterial, anti-inflammatory, and antispasmodic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetramethoxybenzo©phenanthridine typically involves the alkylation of 12-hydroxy-2,3,8,9-tetramethoxybenzo©phenanthridine salt . This process can be achieved through various methods, including photochemically-mediated cyclization and alkylation reactions . For example, biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation to afford phenanthridines .
Industrial Production Methods
Industrial production methods for 2,3,8,9-Tetramethoxybenzo©phenanthridine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,3,8,9-Tetramethoxybenzo©phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of 2,3,8,9-Tetramethoxybenzo©phenanthridine include oxidizing agents, reducing agents, and alkylating agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from the reactions of 2,3,8,9-Tetramethoxybenzo©phenanthridine depend on the specific reaction conditions and reagents used. For example, alkylation reactions can produce various alkylated derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
2,3,8,9-Tetramethoxybenzo©phenanthridine has numerous scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: Used as a precursor for synthesizing other benzo©phenanthridine derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of 2,3,8,9-Tetramethoxybenzo©phenanthridine involves its ability to intercalate with DNA and inhibit topoisomerase I . This inhibition leads to the suppression of DNA replication and transcription, ultimately resulting in cell death. The presence of an iminium group in the compound’s structure is crucial for its DNA intercalation and enzyme inhibitory activities .
Comparación Con Compuestos Similares
2,3,8,9-Tetramethoxybenzo©phenanthridine is structurally similar to other benzo©phenanthridine derivatives such as fagaronine, nitidine, and O-methylfagaronine . it exhibits unique biological activities and higher potency in inhibiting topoisomerase I compared to its analogues . The differences in substituent nature and arrangement around the core heterocyclic ring system contribute to the distinct biological activities of these compounds .
List of Similar Compounds
- Fagaronine
- Nitidine
- O-methylfagaronine
- Ethoxidine
Propiedades
Número CAS |
15462-10-9 |
|---|---|
Fórmula molecular |
C21H19NO4 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2,3,8,9-tetramethoxybenzo[c]phenanthridine |
InChI |
InChI=1S/C21H19NO4/c1-23-17-7-12-5-6-14-15-9-19(25-3)18(24-2)8-13(15)11-22-21(14)16(12)10-20(17)26-4/h5-11H,1-4H3 |
Clave InChI |
MENTXTUAYRNMRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC3=C2N=CC4=CC(=C(C=C34)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


